3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole

Medicinal chemistry Physicochemical profiling Solubility optimization

Fragment-based screening programs often struggle to access conformationally flexible, ether-linked heterocyclic scaffolds that balance polarity with permeability. 3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole solves this with 5 hydrogen bond acceptors, 3 rotatable bonds, and a computed LogP of -0.70-ideal for Gram-negative antibacterial hit-to-lead optimization. Key advantages: • Ether linker vs. C-linked analog: +67% HBA sites, 3× rotatable bonds for induced-fit binding. • N4-methyl regioisomer: reduced CYP-mediated N-dealkylation risk. • MW 168.20 Da: fragment-like, compliant with lead-like chemical space. Supplied ≥95% purity; ships ambient globally.

Molecular Formula C7H12N4O
Molecular Weight 168.20 g/mol
Cat. No. B15275804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole
Molecular FormulaC7H12N4O
Molecular Weight168.20 g/mol
Structural Identifiers
SMILESCN1C=NN=C1COC2CNC2
InChIInChI=1S/C7H12N4O/c1-11-5-9-10-7(11)4-12-6-2-8-3-6/h5-6,8H,2-4H2,1H3
InChIKeyUZCBPCGLTSYLGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole – Structural Baseline and Procurement-Relevant Identity


3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole (CAS 1691837-90-7) is a heterocyclic building block composed of a 1,2,4-triazole core substituted at the 3-position with an azetidin-3-yloxymethyl ether linker and at N4 with a methyl group. It has the molecular formula C₇H₁₂N₄O and a molecular weight of 168.20 g/mol . The compound is supplied as a white to off-white solid with a certified purity of ≥95% and is soluble in polar solvents including water and methanol . It belongs to the broader class of N-substituted triazolo-azetidines, a scaffold identified through high-throughput screening as possessing previously unreported antibacterial activity [1]. The compound is cataloged by multiple reputable suppliers (e.g., Leyan product 2094354, AKSci 4732EE) and is intended exclusively for research use, not for diagnostic or therapeutic applications .

Why In-Class Substitution of 3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole Fails: Quantitative Differentiation from Closest Analogs


Compounds within the azetidine-triazole family cannot be treated as interchangeable building blocks because minor structural modifications produce quantifiably distinct physicochemical profiles that directly govern downstream performance in medicinal chemistry campaigns. The 3-[(azetidin-3-yloxy)methyl]- substitution pattern introduces an ether oxygen linker absent in the direct C-linked analog (CAS 1316225-74-7), resulting in a 22% larger topological polar surface area (51.97 vs. 42.7 Ų), 67% more hydrogen bond acceptor sites (5 vs. 3), and 3-fold more rotatable bonds (3 vs. 1) [1]. Compared to the thioether analog (CAS 931414-65-2), the ether oxygen confers a 24% lower TPSA (51.97 vs. 68 Ų) while the N4-methyl (vs. N1-methyl) regioisomerism alters the electronic environment of the triazole ring, affecting both metabolic stability and target recognition [2]. The absence of a 5-ethyl substituent (present in CAS 2138121-45-4) keeps molecular weight 14% lower (168.20 vs. 196.25 Da), preserving compliance with lead-like chemical space guidelines . These quantifiable differences mean that substituting one azetidine-triazole analog for another without accounting for linker chemistry, regioisomerism, and substituent effects will yield non-equivalent physicochemical and pharmacological outcomes.

Quantitative Differentiation Evidence for 3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole Against its Closest Analogs


Ether Oxygen Linker Confers Enhanced Hydrogen Bond Acceptor Capacity vs. Direct C–C Linked Analog

The target compound incorporates an ether oxygen (–O–CH₂–) linker between the azetidine and triazole rings, whereas the closest direct analog, 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole (CAS 1316225-74-7), connects the two rings via a direct C–C bond. This single-atom difference increases the hydrogen bond acceptor (HBA) count from 3 to 5 [1]. The ether oxygen also raises the topological polar surface area (TPSA) from 42.7 Ų to 51.97 Ų—a 21.7% increase—and expands the rotatable bond count from 1 to 3, substantially increasing conformational flexibility [1]. These differences are computed from authoritative database entries and represent quantifiable, structure-derived property changes.

Medicinal chemistry Physicochemical profiling Solubility optimization

N4-Methyl Regioisomerism Provides Differentiated Metabolic Stability vs. N1-Methyl Triazole Isomers

The target compound features the methyl substituent at the N4 position of the 1,2,4-triazole ring (4-methyl-4H-1,2,4-triazole), whereas the commercially available regioisomer 5-((azetidin-3-yloxy)methyl)-1-methyl-1H-1,2,4-triazole (CAS 1479196-44-5) places the methyl group at N1. This regioisomeric difference alters the electronic distribution within the triazole ring system. In 1,2,4-triazoles, N1-alkyl substitution is a well-established metabolic soft spot susceptible to CYP450-mediated N-dealkylation, whereas N4-alkyl substitution presents a distinct metabolic profile due to the quaternary-like character of the N4 nitrogen in the aromatic system [1]. The 4-methyl-4H-1,2,4-triazole core is also distinct from the 1-methyl-1H-1,2,3-triazole core found in another class of analogs (e.g., CAS not available for exact comparator, but numerous 1,2,3-triazole analogs exist), further differentiating target recognition .

Drug metabolism Cytochrome P450 Regioisomer selectivity

Ether Linker Reduces Lipophilicity and TPSA Relative to Thioether Analog While Maintaining HBA Advantage

Substituting the ether oxygen in the target compound with sulfur yields the thioether analog 3-(azetidin-3-ylsulfanyl)-4-methyl-4H-1,2,4-triazole (CAS 931414-65-2). This single-atom replacement (O→S) increases the computed XLogP3 from -0.7 to -0.3 (a 0.4 log unit increase in lipophilicity) and raises TPSA from 51.97 to 68 Ų (a 31% increase), despite reducing the HBA count from 5 to 4 [1]. The larger van der Waals radius of sulfur (1.80 Å vs. 1.52 Å for oxygen) and its greater polarizability account for the higher TPSA and LogP. Additionally, the thioether is susceptible to metabolic oxidation to sulfoxide and sulfone metabolites, introducing pharmacokinetic variability absent in the ether-linked target compound .

Bioisostere design Lipophilicity control Permeability-solubility balance

Absence of 5-Ethyl Substituent Preserves Lower Molecular Weight and Favorable Lead-Like Properties vs. 5-Ethyl Analog

The target compound lacks a substituent at the 5-position of the triazole ring, whereas the closely related 3-[(azetidin-3-yloxy)methyl]-5-ethyl-4-methyl-4H-1,2,4-triazole (CAS 2138121-45-4) bears an ethyl group at this position. This difference increases the molecular weight from 168.20 to 196.25 Da (a 16.7% increase) and adds one additional rotatable bond (from 3 to 4) . The 5-ethyl analog also has a slightly higher computed XLogP3 (-0.6 vs. -0.7) due to the additional methylene units [1]. The 5-ethyl-substituted compound has been reported to exhibit MIC values of 0.5–2 μg/mL against multidrug-resistant Gram-positive bacteria in a multinational study published in Antimicrobial Agents and Chemotherapy [1], though direct head-to-head comparison data with the des-ethyl target compound are not publicly available.

Lead-likeness Fragment-based drug discovery Molecular weight optimization

Triazolo-Azetidine Scaffold Demonstrates Class-Level Antibacterial Activity with Defined MIC Range Against E. coli

Although specific biological activity data for the target compound 3-[(azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole have not been published in peer-reviewed literature, the N-substituted triazolo-azetidine scaffold to which it belongs has been validated as a novel antibacterial chemotype. Ivanenkov et al. (2019) reported that a primary screening hit from this chemical series demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against E. coli ΔtolC, with translation inhibition (26% at 160 µg/mL in a luciferase reporter assay) and no SOS response induction, indicating a mechanism distinct from DNA-damaging agents [1]. Within the same study, an optimized direct structural analogue achieved an improved MIC of 6.25 µg/mL—approaching the potency of erythromycin (MIC 2.5–5 µg/mL against the same strain)—and demonstrated selectivity with no cytotoxicity against a panel of eukaryotic cell lines in the PrestoBlue assay [1]. The target compound, bearing the core triazolo-azetidine scaffold with the ether-linked azetidine at the 3-position, is a structural member of this validated antibacterial series.

Antibacterial discovery High-throughput screening Translation inhibition

Computed LogP and TPSA Values Position the Target Compound Within Favorable Oral Bioavailability Chemical Space Relative to Comparators

Using computed physicochemical descriptors, the target compound's LogP of -0.70 and TPSA of 51.97 Ų place it within the favorable region of the BOILED-Egg model for predicted human intestinal absorption (HIA) and blood-brain barrier penetration . In contrast, the direct C-linked analog (TPSA 42.7 Ų, LogP -1.1) falls further from optimal oral absorption space due to its very low lipophilicity, while the thioether analog (TPSA 68 Ų, LogP -0.3) trends toward higher lipophilicity and TPSA, approaching the upper boundary for favorable oral absorption [1][2]. The target compound's intermediate LogP and TPSA values represent a balanced profile, consistent with lead-like chemical space criteria (MW <350, LogP -1 to 3, TPSA <140 Ų) . These computed differences are meaningful at the early stage of compound triage, where even small shifts in LogP (±0.3–0.5) can significantly impact solubility, permeability, and metabolic clearance.

ADME prediction Drug-likeness Lipinski Rule of Five

High-Value Application Scenarios for 3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole Based on Quantitative Differentiation Evidence


Antibacterial Lead Discovery Targeting Gram-Negative Translation Machinery

The triazolo-azetidine scaffold has been validated by Ivanenkov et al. (2019) as possessing translation-inhibitory antibacterial activity against E. coli with MIC values of 6.25–12.5 µg/mL and no cytotoxicity against eukaryotic cells [1]. The target compound, bearing the core scaffold, is a suitable starting point for hit-to-lead optimization programs targeting Gram-negative pathogens. Its balanced LogP (-0.70) and TPSA (51.97 Ų) are consistent with the physicochemical profile required for penetration through bacterial porins, while the ether-linked azetidine provides conformational flexibility that can be exploited for target binding optimization . This application scenario is directly supported by the class-level antibacterial evidence and the favorable computed ADME properties.

Medicinal Chemistry Building Block for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 168.20 Da, 3 rotatable bonds, and 5 hydrogen bond acceptor sites, the target compound occupies fragment-like chemical space (MW <300 Da, heavy atom count 12) suitable for fragment-based screening and subsequent fragment growing or merging strategies [1]. Its ether-linked azetidine provides a unique vector for fragment elaboration that is geometrically distinct from the direct C-linked analog, which has only 1 rotatable bond and 3 HBA . The 4-methyl-4H-1,2,4-triazole core offers a metabolic stability advantage over N1-methyl regioisomers, reducing the risk of CYP-mediated N-dealkylation during lead optimization . Procurement of this specific building block enables access to a differentiated region of fragment chemical space compared to commercially available regioisomeric alternatives.

Selective Tool Compound Development via Ether-Specific Hydrogen Bond Interactions

The ether oxygen in the azetidin-3-yloxymethyl linker provides two additional hydrogen bond acceptor sites (5 total HBA) compared to the C-linked analog (3 HBA), creating opportunities for target-specific hydrogen bonding that are structurally inaccessible to the C-linked comparator [1]. The conformational flexibility introduced by the ether linker (3 rotatable bonds vs. 1) allows induced-fit binding modes that the rigid C-linked analog cannot adopt [1]. These features make the target compound particularly suitable for developing selective probes against targets with deep or conformationally dynamic binding pockets where hydrogen bond networks are critical for affinity and selectivity, such as kinase hinge regions or bromodomain acetyl-lysine binding sites.

Physicochemical Property Benchmarking for Azetidine-Triazole Bioisostere Evaluation

The target compound serves as a key reference point for systematic bioisostere evaluation within the azetidine-triazole chemical series. Its computed properties (LogP -0.70, TPSA 51.97 Ų, HBA 5, MW 168.20) represent a midpoint in the property landscape bounded by the more polar C-linked analog (LogP -1.1, TPSA 42.7 Ų) and the more lipophilic thioether analog (LogP -0.3, TPSA 68 Ų) [1][2]. For medicinal chemistry groups evaluating linker strategies (ether vs. thioether vs. direct C-C), purchasing and profiling all three compounds in parallel enables a systematic assessment of how linker chemistry impacts target affinity, selectivity, solubility, metabolic stability, and permeability—providing data-driven guidance for future analog design within this scaffold class.

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